An In-depth Technical Guide to N-butyl-2-(2-furoyl)hydrazinecarboxamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to N-butyl-2-(2-furoyl)hydrazinecarboxamide: Structure, Properties, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of N-butyl-2-(2-furoyl)hydrazinecarboxamide, a molecule of interest within the broader class of hydrazinecarboxamide derivatives. While specific literature on this exact compound is sparse, this document extrapolates its likely chemical structure, physicochemical properties, and potential biological activities based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of its synthesis, characterization, and potential therapeutic relevance. The narrative emphasizes the rationale behind synthetic pathways and analytical techniques, providing a framework for future investigation into this and related compounds.
Introduction: The Scientific Context of Hydrazinecarboxamides
Hydrazinecarboxamides, also known as semicarbazides, represent a significant class of organic compounds characterized by a core structure of a hydrazine molecule linked to a carboxamide group. This structural motif is a key pharmacophore in numerous biologically active molecules. The inherent flexibility and hydrogen bonding capabilities of the hydrazinecarboxamide backbone allow for effective interaction with a variety of biological targets.[1]
Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of various substituents, such as the 2-furoyl group and an N-butyl chain in the case of the topic compound, allows for the fine-tuning of these biological effects. The furan ring, a five-membered aromatic heterocycle, is a common feature in many pharmaceuticals and is known to contribute to the biological activity of the parent molecule.
This guide will focus on the specific derivative, N-butyl-2-(2-furoyl)hydrazinecarboxamide, providing a detailed examination of its molecular architecture and a predictive analysis of its properties and potential applications.
Molecular Structure and Chemical Identity
The chemical structure of N-butyl-2-(2-furoyl)hydrazinecarboxamide combines a 2-furoyl group, a hydrazine linker, and a butyl-substituted carboxamide. The systematic IUPAC name for this compound is N-butyl-2-(furan-2-carbonyl)hydrazine-1-carboxamide.
DOT Script for Chemical Structure:
Caption: Chemical structure of N-butyl-2-(2-furoyl)hydrazinecarboxamide.
Predicted Physicochemical Properties:
| Property | Predicted Value | Justification |
| Molecular Formula | C10H15N3O3 | Based on the constituent atoms. |
| Molecular Weight | 225.25 g/mol | Sum of atomic weights. |
| Appearance | White to off-white solid | Typical for similar organic compounds.[5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in water. | The presence of amide and hydrazine groups suggests polarity, while the butyl chain and furan ring add nonpolar character. |
| Melting Point | Moderately high | Expected to be a crystalline solid with a distinct melting point due to hydrogen bonding capabilities.[5] |
Proposed Synthesis Pathway
The synthesis of N-butyl-2-(2-furoyl)hydrazinecarboxamide can be logically approached through a two-step process starting from 2-furoic acid. This method is a common and effective route for the preparation of various hydrazine derivatives.[1]
DOT Script for Synthesis Workflow:
Caption: Proposed two-step synthesis of N-butyl-2-(2-furoyl)hydrazinecarboxamide.
Experimental Protocol:
Step 1: Synthesis of 2-Furoic Hydrazide
-
Esterification of 2-Furoic Acid: 2-furoic acid is first converted to its corresponding ester, typically methyl 2-furoate, to activate the carboxyl group for the subsequent reaction. This is commonly achieved by refluxing the acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.
-
Hydrazinolysis of the Ester: The resulting methyl 2-furoate is then reacted with hydrazine hydrate. This nucleophilic acyl substitution reaction, known as hydrazinolysis, displaces the methoxy group to form the stable 2-furoic hydrazide. The reaction is typically carried out in a suitable solvent like ethanol under reflux.
Step 2: Synthesis of N-butyl-2-(2-furoyl)hydrazinecarboxamide
-
Reaction with Butyl Isocyanate: 2-furoic hydrazide is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Butyl isocyanate is added dropwise to the solution at room temperature. The isocyanate group is highly electrophilic and readily reacts with the terminal amino group of the hydrazide to form the desired N-butyl-2-(2-furoyl)hydrazinecarboxamide.[1]
-
The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
The product can then be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification, often through recrystallization.
Spectroscopic and Analytical Characterization
The confirmation of the structure of N-butyl-2-(2-furoyl)hydrazinecarboxamide would rely on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.[6]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amides and hydrazine) | 3200-3400 |
| C-H stretching (aliphatic) | 2850-2960 |
| C=O stretching (amide I band) | 1640-1680 |
| N-H bending (amide II band) | 1510-1550 |
| C-O-C stretching (furan) | 1000-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide detailed information about the chemical environment of the hydrogen atoms. Expected signals would include:
-
Signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the protons on the furan ring.
-
Broad signals for the N-H protons of the amide and hydrazine groups.
-
A triplet corresponding to the terminal methyl group of the butyl chain (around 0.9 ppm).
-
Multiplets for the methylene groups of the butyl chain.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide groups and the carbons of the furan ring and the butyl chain.[7]
Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of N-butyl-2-(2-furoyl)hydrazinecarboxamide. Fragmentation patterns could provide further structural information.[6]
Potential Biological Activities and Therapeutic Applications
The structural motifs within N-butyl-2-(2-furoyl)hydrazinecarboxamide suggest a range of potential biological activities, drawing parallels from related compounds.
-
Antimicrobial and Antifungal Activity: Many furoyl and hydrazide-hydrazone derivatives have been reported to possess significant antibacterial and antifungal properties.[8][9][10] The combination of the furan ring and the hydrazinecarboxamide core could lead to compounds with a broad spectrum of antimicrobial activity.
-
Anticancer Activity: Diacylhydrazide derivatives containing furan moieties have shown promising anti-tumor activity against various cancer cell lines.[8][9] The ability of the hydrazinecarboxamide structure to act as a scaffold for designing enzyme inhibitors could be a key factor in its potential anticancer effects.
-
Anticonvulsant Activity: The hydrazone moiety (-C=N-NH-) is a well-known pharmacophore in a number of anticonvulsant drugs.[2] The structural similarity of N-butyl-2-(2-furoyl)hydrazinecarboxamide to these compounds suggests it may warrant investigation for its effects on the central nervous system.
-
Anti-inflammatory Activity: Some hydrazone derivatives have been evaluated for their analgesic and anti-inflammatory properties.[2] This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade.
The butyl group in the molecule can influence its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability and efficacy.
Conclusion and Future Directions
Future research should focus on the practical synthesis and purification of this compound, followed by a thorough spectroscopic and analytical characterization to confirm its structure and purity. Subsequent in-vitro and in-vivo studies are warranted to explore its potential antimicrobial, anticancer, and other pharmacological activities. The insights gained from such investigations will not only elucidate the specific properties of N-butyl-2-(2-furoyl)hydrazinecarboxamide but also contribute to the broader understanding of the structure-activity relationships within the diverse and promising class of hydrazinecarboxamide derivatives.
References
-
Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. PMC. Available at: [Link]
-
Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. Available at: [Link]
-
(PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. Available at: [Link]
-
A review of recent advances in the synthesis and biological activities of hydrazinecarboxamides. ScienceDirect. Available at: [Link]
-
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues as Potential Antimicrobial and Enzyme Inhibiting Agents. PMC. Available at: [Link]
-
Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. IJSDR. Available at: [Link]
-
Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry, Section B. Available at: [Link]
-
Semicarbazide. Wikipedia. Available at: [Link]
-
A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. Available at: [Link]
-
Biological Activities of Hydrazone Derivatives. PMC. Available at: [Link]
-
Structures of synthesized new semicarbazide derivatives. ResearchGate. Available at: [Link]
-
N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide. PubChem. Available at: [Link]
-
Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. ResearchGate. Available at: [Link]
- Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide. Google Patents.
-
Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. ResearchGate. Available at: [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]
-
Biological Activities of Hydrazone Derivatives. MDPI. Available at: [Link]
-
IR and 1 H NMR spectral data. ResearchGate. Available at: [Link]
-
Hydrazinecarboxamide, 2-butylidene-. PubChem. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. Available at: [Link]
-
2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide. Chemsrc. Available at: [Link]
-
N-Butyl-N-[(furan-2-YL)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide. PubChem. Available at: [Link]
-
Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]
-
SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available at: [Link]
-
Organic Chemistry Ir And Nmr Cheat Sheet. Sema. Available at: [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. scispace.com [scispace.com]
- 3. publications.cuni.cz [publications.cuni.cz]
- 4. mdpi.com [mdpi.com]
- 5. Semicarbazide - Wikipedia [en.wikipedia.org]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
